molecular formula C16H16 B8649826 Anthracene, 9,10-dihydro-9,10-dimethyl- CAS No. 13417-34-0

Anthracene, 9,10-dihydro-9,10-dimethyl-

Cat. No. B8649826
M. Wt: 208.30 g/mol
InChI Key: XUVAABLZZNALPU-UHFFFAOYSA-N
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Patent
US04131646

Procedure details

9,10-Dihydro-9,10-dimethylanthracene was prepared by hydrogenation of 9,10-dimethylanthracene with Girdler G-22 copper chromite catalyst in toluene at 120° C. and 1500 psi for 1 hour. The mixtures resulting from five such runs were combined and filtered, and the off-white solid product was isolated by evaporating the solvent. It was characterized by nmr spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[C:8]([C:9]([CH3:16])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2>[Cr]([O-])([O-])=O.[Cu+2].C1(C)C=CC=CC=1>[CH3:1][CH:2]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=2[CH:9]([CH3:16])[C:10]2[C:15]1=[CH:14][CH:13]=[CH:12][CH:11]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixtures resulting from five such runs
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the off-white solid product was isolated
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1C2=CC=CC=C2C(C=2C=CC=CC12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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